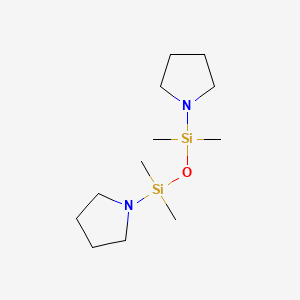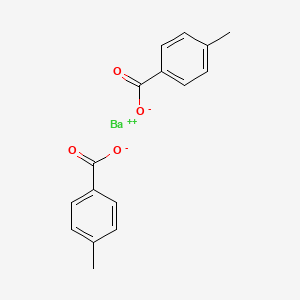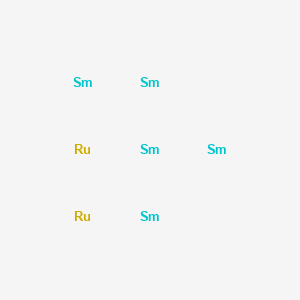
Ruthenium--samarium (2/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ruthenium–samarium (2/5) is a compound formed by the combination of ruthenium and samarium in a specific stoichiometric ratio. Ruthenium, a transition metal, is known for its catalytic properties and stability in various oxidation states . Samarium, a lanthanide, is recognized for its magnetic and optical properties . The combination of these two elements results in a compound with unique chemical and physical characteristics, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ruthenium–samarium (2/5) typically involves the reaction of ruthenium and samarium salts under controlled conditions. One common method is the solid-state reaction, where ruthenium oxide and samarium oxide are mixed and heated at high temperatures in an inert atmosphere to form the desired compound . Another approach involves the use of organometallic precursors, where ruthenium and samarium complexes are reacted in a solvent under specific conditions to yield the compound .
Industrial Production Methods: Industrial production of ruthenium–samarium (2/5) often employs high-temperature solid-state synthesis due to its scalability and cost-effectiveness. The process involves the careful control of temperature and atmosphere to ensure the purity and homogeneity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium–samarium (2/5) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form higher oxidation state compounds or reduced to lower oxidation states .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrazine . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ruthenium tetroxide or samarium oxides, while reduction reactions can produce lower oxidation state compounds .
Applications De Recherche Scientifique
Ruthenium–samarium (2/5) has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes . In biology and medicine, ruthenium–samarium (2/5) is explored for its potential as an anticancer agent and in imaging applications due to its magnetic properties . In industry, it is utilized in the production of advanced materials, such as high-performance magnets and electronic components .
Mécanisme D'action
The mechanism by which ruthenium–samarium (2/5) exerts its effects involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation of reactants through its unique electronic structure, enhancing reaction rates and selectivity . In biological systems, it interacts with cellular components, inducing oxidative stress and apoptosis in cancer cells . The specific pathways involved depend on the application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- Ruthenium oxide (RuO2)
- Samarium oxide (Sm2O3)
- Ruthenium tetroxide (RuO4)
- Samarium chloride (SmCl3)
- Ruthenium chloride (RuCl3)
Propriétés
Numéro CAS |
72268-41-8 |
|---|---|
Formule moléculaire |
Ru2Sm5 |
Poids moléculaire |
953.9 g/mol |
Nom IUPAC |
ruthenium;samarium |
InChI |
InChI=1S/2Ru.5Sm |
Clé InChI |
KXBWCCUIRYQJLH-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[Sm].[Sm].[Sm].[Sm].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



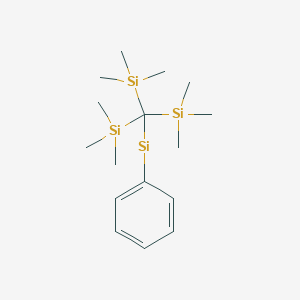
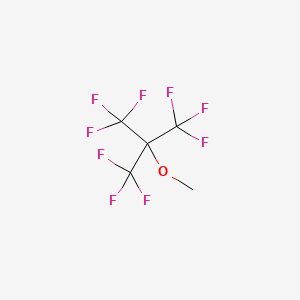
![1H-[1,2,3]Triazolo[4,5-d]pyrimidine-1,2(3H)-diamine](/img/structure/B14469270.png)
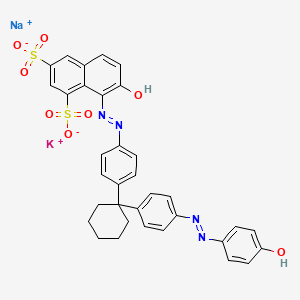
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
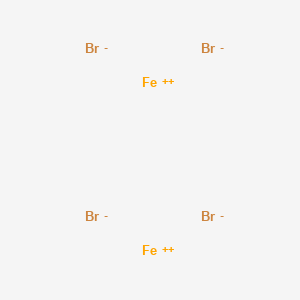
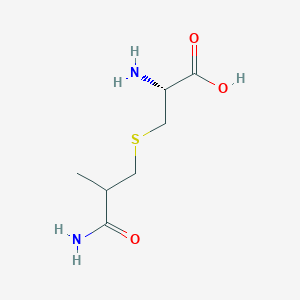

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
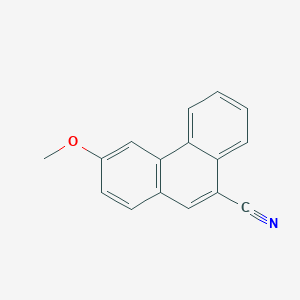
![Diethyl [(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phosphonate](/img/structure/B14469305.png)
